2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL

Boiling point Distillation Physicochemical property

2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol, also known as [1,1'-bi(cyclohexan)]-1'-en-2-ol, is a C12H20O bicyclic alcohol with a molecular weight of 180.29 g/mol. The compound features a cyclohexene ring linked to a cyclohexanol moiety, providing both an alkene and a secondary alcohol functional group.

Molecular Formula C12H20O
Molecular Weight 180.291
CAS No. 65181-96-6
Cat. No. B2803583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL
CAS65181-96-6
Molecular FormulaC12H20O
Molecular Weight180.291
Structural Identifiers
SMILESC1CCC(=CC1)C2CCCCC2O
InChIInChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11-13H,1-5,7-9H2
InChIKeyAWDPUMYRKBQMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol (CAS 65181-96-6): Physicochemical Profile and Procurement Baseline


2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol, also known as [1,1'-bi(cyclohexan)]-1'-en-2-ol, is a C12H20O bicyclic alcohol with a molecular weight of 180.29 g/mol . The compound features a cyclohexene ring linked to a cyclohexanol moiety, providing both an alkene and a secondary alcohol functional group. It is a colorless liquid with a distinct odor, typically supplied at 97-98% purity . Primary applications include use as a pharmaceutical impurity reference standard for desvenlafaxine succinate quality control and as a synthetic intermediate in organic chemistry .

Designated impurity reference standard for desvenlafaxine succinate QC
Bifunctional building block for stereoselective synthesis
Physicochemical probe for HPLC/GC method development

Why 2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol Cannot Be Readily Substituted by Common Cyclohexanol Analogs


Substituting 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol with structurally simpler cyclohexanol derivatives (e.g., 2-cyclohexen-1-ol, 2-cyclohexylcyclohexanol) is not straightforward due to its unique bicyclic framework containing both a cyclohexene and a cyclohexanol ring . This dual-ring system imparts distinct physicochemical properties—including a substantially elevated boiling point (~286°C vs. 164-166°C for 2-cyclohexen-1-ol), higher lipophilicity (LogP ~3.59 vs. ~1.5 for 2-cyclohexen-1-ol), and bifunctional reactivity—that critically influence chromatographic separation, distillation behavior, and reaction outcomes in synthetic and analytical workflows . Such differences mandate compound-specific procurement for applications requiring precise impurity profiling or chiral intermediate synthesis.

Boiling point elevation >120°C alters distillation and chromatographic separation compared to monocyclic analogs
Higher LogP shifts HPLC retention and extraction partitioning; method revalidation may be required
Regulatory impurity designation mandates compound-specific procurement; generic cyclohexanols may not meet impurity profiling requirements

Quantitative Differentiation of 2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol Against Structural Analogs


Elevated Boiling Point Enables Distillation-Based Separation from Simpler Cyclohexenols

The target compound exhibits a boiling point of 286.0 ± 19.0°C (predicted at 760 mmHg) , which is >120°C higher than that of 2-cyclohexen-1-ol (164-166°C experimental) and >88°C higher than 2-(cyclohex-1-en-1-yl)ethan-1-ol (198°C) [1]. This substantial difference arises from the bicyclic framework and increased molecular weight (180.29 vs. 98.14 g/mol for 2-cyclohexen-1-ol) and allows for facile separation of the target compound from lighter impurities or reaction mixtures via fractional distillation—a separation not achievable with simpler monocyclic analogs.

Boiling Point
Data to verify
~120 °C higher
Supports distillation-based purification from lighter analogs
Predicted at 760 mmHg; experimental comparator values
Boiling point Distillation Physicochemical property Cyclohexenol derivatives

Higher Lipophilicity (LogP) Drives Distinct Chromatographic Retention and Membrane Permeability

The target compound exhibits a predicted LogP of 3.59 (ACD/LogP) , substantially higher than 2-cyclohexen-1-ol (estimated LogP ~1.5) [1] and 2-(cyclohex-1-en-1-yl)ethan-1-ol (LogP 1.87 experimental) [2]. This 2.0+ LogP unit increase translates to a >100-fold greater octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times (longer retention for target) and predicted membrane permeability. The bicyclic, unsaturated structure increases hydrophobic surface area, altering partitioning behavior relative to monocyclic or saturated analogs.

Lipophilicity (LogP)
Data to verify
ΔLogP +2.09
Drives >100-fold change in partitioning; impacts HPLC retention
Predicted LogP 3.59 vs. ~1.5 for 2-cyclohexen-1-ol
LogP Lipophilicity HPLC retention ADME Cyclohexanol analogs

Density Profile Distinguishes Target from Saturated and Chain-Extended Analogs

The target compound has a predicted density of 1.0 ± 0.1 g/cm³ , comparable to 2-cyclohexen-1-ol (1.0 g/cm³ experimental) [1] but higher than 2-cyclohexylcyclohexanol (0.98 g/cm³) and 2-(cyclohex-1-en-1-yl)ethan-1-ol (0.95 g/cm³) [2]. The density similarity to 2-cyclohexen-1-ol may mask differences in boiling point and lipophilicity, while the 2-5% lower density of saturated and chain-extended analogs provides a quantitative metric for distinguishing these compounds in formulation or solvent selection contexts.

Density
Reported
1.0 g/cm³
2-cyclohexen-1-ol: 1.00 2-cyclohexylcyclohexanol: 0.98 2-(cyclohex-1-en-1-yl)ethan-1-ol: 0.95
Informs solvent selection and liquid-liquid extraction efficiency
Target density similar to 2-cyclohexen-1-ol; 2–5% higher than chain-extended analogs
Density Specific gravity Formulation Cyclohexanol derivatives

High-Purity Reference Standard Specification for Desvenlafaxine Impurity Profiling

2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol is commercially available as a characterized reference standard at 97-100% purity (HPLC/GC) for use as a specified impurity in desvenlafaxine succinate quality control . Unlike generic cyclohexanol derivatives, this compound is explicitly designated as a target impurity requiring quantification in pharmaceutical batches. The high purity specification (97-98% minimum) and availability with Certificate of Analysis (CoA) including NMR, HPLC, and GC data distinguish it from lower-purity technical-grade analogs (e.g., 2-cyclohexen-1-ol at 94-95% min.) , ensuring regulatory compliance for ANDA/DMF submissions.

Purity Specification
Specification review
97–98% min. (HPLC/GC)
Designated impurity standard with CoA; supports method validation
Required purity for ICH-compliant impurity profiling and batch release
Pharmaceutical impurity Reference standard Desvenlafaxine Quality control

Validated Application Scenarios for 2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol Based on Quantitative Differentiation


Pharmaceutical Impurity Reference Standard for Desvenlafaxine Succinate Quality Control

2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol is a designated impurity in the synthesis of desvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant. The compound is procured as a high-purity (97-100%) reference standard with full analytical characterization (NMR, HPLC, GC) for use in method validation, stability studies, and batch release testing . Its physicochemical distinctiveness (boiling point ~286°C, LogP 3.59) relative to other potential impurities ensures unambiguous chromatographic identification and quantification . Substitution with generic cyclohexanols would invalidate regulatory submissions due to lack of impurity-specific characterization data.

Synthetic Intermediate for Bifunctional Cyclohexenol Building Blocks

The dual alkene/alcohol functionality of 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol enables its use as a versatile intermediate in organic synthesis. The compound has been employed as a substrate in enantioselective cross-electrophile coupling reactions with aryl bromides, producing trans-β-arylcycloalkanols in 57-99% yield and 78-95% enantiomeric excess [1]. Its bicyclic framework provides steric and electronic differentiation from monocyclic analogs, facilitating stereoselective transformations. The elevated boiling point also simplifies purification of reaction mixtures containing lighter side products.

Physicochemical Reference Compound for Chromatographic Method Development

The compound's unique combination of high boiling point (~286°C), moderate lipophilicity (LogP 3.59), and bicyclic structure makes it a suitable reference probe for developing and validating HPLC or GC methods targeting medium-polarity, semi-volatile analytes . Its retention behavior on reversed-phase columns can be predicted and used as a benchmark for method transfer between laboratories. The availability of fully characterized, high-purity material ensures reproducible retention time and peak shape data across instruments and columns.

Application
Selection Property
Validation Focus
Desvenlafaxine impurity profiling
Certified purity specification and impurity designation
ICH method validation and batch release testing context
Stereoselective synthesis building block
Bifunctional alkene/alcohol reactivity
Enantioselective coupling yield and ee review
Chromatographic method development
High boiling point and moderate lipophilicity
Retention time reproducibility and column benchmarking

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